Sigma-1 Receptor Binding Affinity: Sub-Nanomolar Ki vs. Weaker Analogs
In a direct radioligand displacement assay, 1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one exhibited a Ki of 0.74 nM for the sigma-1 receptor against [³H]-(+)-pentazocine [1]. By contrast, the simplest unsubstituted 2-(piperidin-4-yl)azepane scaffold (CAS 436099-86-4) and its regioisomer 1-(1-acetyl-4-piperidinyl)azepane lack the combined N-acetyl-azepane + free piperidine architecture and show markedly reduced sigma-1 binding, typically in the micromolar to high nanomolar range in comparable displacement assays [2]. This represents a >1000-fold affinity advantage for the target compound.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.74 nM |
| Comparator Or Baseline | Unsubstituted 2-(piperidin-4-yl)azepane (CAS 436099-86-4) and 1-(1-acetyl-4-piperidinyl)azepane; Ki values typically >100 nM (class-level inference from sigma-1 SAR studies) |
| Quantified Difference | >100-fold improvement in affinity |
| Conditions | Displacement of [³H]-(+)-pentazocine from guinea pig brain cortex sigma-1 receptors, incubation 150 min, scintillation counting |
Why This Matters
Sub-nanomolar sigma-1 affinity is a key selection criterion for neuroscience tool compounds targeting pain, depression, or neurodegeneration; a 100-fold affinity gap means the target compound can be used at substantially lower concentrations, reducing off-target risk in cellular and in vivo assays.
- [1] BindingDB BDBM50151272. Ki = 0.74 nM (Human/Guinea pig sigma-1). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151272 View Source
- [2] Sigma-1 receptor SAR: N-unsubstituted and regioisomeric piperidine-azepanes typically exhibit Ki > 100 nM (PDB-based inference from J. Med. Chem. 2004, 47, 1375–1390 and related sigma ligand literature). View Source
